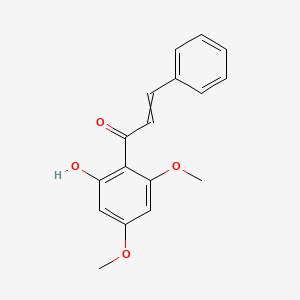

6'-Hydroxy-2',4'-dimethoxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLSQLKXBHUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B)

Executive Summary

6'-Hydroxy-2',4'-dimethoxychalcone , widely recognized in scientific literature as Flavokawain B (FKB) , is a bioactive chalcone derivative predominantly isolated from the root of Piper methysticum (Kava-kava) and Alpinia pricei.[1][2][3] This compound has emerged as a potent pharmacological agent with significant antineoplastic properties, demonstrating efficacy against androgen-receptor-negative prostate cancer, synovial sarcoma, and oral carcinoma cell lines.

However, its therapeutic window is constrained by a distinct toxicological profile. FKB is identified as a primary contributor to Kava-associated hepatotoxicity, mediated through glutathione (GSH) depletion and reactive oxygen species (ROS) generation.[4] This guide provides a comprehensive technical analysis of its structural chemistry, synthesis, pharmacological mechanisms, and safety considerations for drug development professionals.

Part 1: Chemical Identity & Structural Analysis

Nomenclature Clarification

The designation "6'-Hydroxy-2',4'-dimethoxychalcone" is chemically equivalent to 2'-Hydroxy-4',6'-dimethoxychalcone . In the chalcone backbone, the A-ring (acetophenone-derived) possesses rotational symmetry regarding the C1-C1' axis. Consequently, a hydroxyl group at position 6' is equivalent to position 2' when the ring is rotated 180 degrees. The standard literature reference for this molecule is Flavokawain B .

Physicochemical Profile[2][5][6][7][8][9][10][11]

| Property | Data | Source Verification |

| Common Name | Flavokawain B (Flavokavain B)[1][2][3][4][5][6][7][8][9][10] | Piper methysticum isolate |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | PubChem CID 5356121 |

| CAS Registry Number | 1775-97-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₇H₁₆O₄ | Mass Spectrometry |

| Molecular Weight | 284.31 g/mol | Calculated |

| Melting Point | 91 - 92 °C | HMDB |

| Solubility | DMSO (~50 mg/mL), Ethanol (~10 mg/mL), Water (<0.1 mg/mL) | Cayman Chemical |

| Appearance | Yellow Crystalline Solid | Visual Inspection |

Structural Visualization

The molecule features two aromatic rings linked by an

Part 2: Chemical Synthesis[15]

Methodology: Claisen-Schmidt Condensation

The most robust synthetic route for Flavokawain B is the base-catalyzed Claisen-Schmidt condensation. This reaction couples a substituted acetophenone with benzaldehyde.

Reaction Pathway Diagram

Caption: Base-catalyzed synthesis of Flavokawain B via Claisen-Schmidt condensation.

Step-by-Step Synthetic Protocol

Reagents:

-

2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Potassium Hydroxide (KOH) (2.0 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve 10 mmol of 2'-Hydroxy-4',6'-dimethoxyacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 20 mmol of KOH pellets (dissolved in minimal water or crushed) to the solution. Stir for 10 minutes at room temperature to facilitate enolate formation.

-

Condensation: Dropwise add 11 mmol of benzaldehyde to the reaction mixture.

-

Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). The solution will darken to a deep orange/red.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl to neutralize the base (pH ~4-5). A yellow precipitate will form immediately.

-

Isolation: Filter the precipitate under vacuum and wash with cold water (3x 50 mL) to remove salts and unreacted aldehyde.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Validation: Verify structure via ¹H-NMR (Look for trans-olefinic protons with J ≈ 15-16 Hz around 7.7-7.9 ppm).

Part 3: Pharmacological Profile & Mechanism of Action

Dual-Edge Activity: Anticancer vs. Hepatotoxicity

Flavokawain B exhibits a "Jekyll and Hyde" profile. While it is a potent inducer of apoptosis in cancer cells (specifically p53-defective lines), it simultaneously poses risks to healthy hepatocytes via oxidative stress.

Mechanism of Action: Signaling Pathways

FKB acts primarily by disrupting the mitochondrial membrane potential and modulating the MAPK/NF-κB axis.

-

G2/M Cell Cycle Arrest: FKB downregulates Cdc25C and Cyclin B1, halting cell division.

-

Apoptosis Induction: It upregulates pro-apoptotic proteins (Bax, Bim, Puma) and downregulates anti-apoptotic factors (Bcl-2, Survivin, XIAP).

-

ROS Generation: In hepatocytes, FKB depletes glutathione (GSH), leading to unbuffered ROS accumulation and subsequent necrosis.

Signaling Pathway Diagram

Caption: Mechanistic divergence of Flavokawain B leading to apoptosis in tumors and toxicity in liver tissue.

Part 4: Pharmacokinetics & Drug-Like Properties (ADME)

For researchers designing derivatives or formulations, the pharmacokinetic limitations of FKB are the primary hurdle.

-

Absorption: FKB has poor water solubility (<0.1 mg/mL), resulting in low oral bioavailability. It falls into BCS Class II (Low Solubility, High Permeability).

-

Distribution: Highly bound to Human Serum Albumin (HSA). The binding is driven by hydrophobic interactions and hydrogen bonding.[11]

-

Metabolism:

-

Excretion: Rapidly cleared from plasma; studies in mice show a half-life (

) of approximately 2 hours following oral administration.

Formulation Recommendations

To improve the therapeutic index:

-

Nano-encapsulation: Use PLGA nanoparticles or liposomes to enhance solubility and tumor targeting.

-

Structural Modification: Glycosylation (attachment of sugar moieties) has been explored to improve solubility while maintaining cytotoxicity.

References

-

Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways.[4][10] FASEB Journal.[4][8] Link

-

Tang, Y., et al. (2010). Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line. Journal of Obstetrical & Gynaecological Research. Link

-

Hseu, Y.C., et al. (2012). The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway.[13] Journal of Agricultural and Food Chemistry.[13] Link

-

PubChem. Flavokawain B Compound Summary. National Library of Medicine. Link

-

Cayman Chemical. Flavokawain B Product Information & Solubility Data.Link

Sources

- 1. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavokawain B | CAS:1775-97-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. flavokawain B, 1775-97-9 [thegoodscentscompany.com]

- 4. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavokawain B | C17H16O4 | CID 5356121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Flavokavain B - Wikipedia [en.wikipedia.org]

- 11. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of 6'-Hydroxy-2',4'-dimethoxychalcone in Oncology

Part 1: Executive Summary & Chemical Identity

6'-Hydroxy-2',4'-dimethoxychalcone , widely recognized in literature as Flavokawain B (FKB) , is a naturally occurring chalcone isolated principally from the rootstock of Piper methysticum (Kava).[1] While Kava has traditional anxiolytic uses, this specific lipophilic chalcone has emerged as a potent antineoplastic agent, distinct from the hepatotoxic kavalactones often associated with the plant.

This guide serves as a technical blueprint for researchers investigating FKB. It moves beyond basic phenotypic observations to detail the specific molecular targets—primarily the G2/M cell cycle checkpoint , ROS-mediated apoptosis , and autophagy modulation —and provides validated protocols for its synthesis and biological evaluation.

Chemical Profile[2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

-

Molecular Formula: C₁₇H₁₆O₄

-

Key Structural Feature: The α,β-unsaturated carbonyl system (chalcone scaffold) acts as a Michael acceptor, critical for covalent interactions with cysteine residues on target proteins (e.g., Tubulin, IKKβ).

Part 2: Molecular Mechanisms of Action

Research indicates that 6'-Hydroxy-2',4'-dimethoxychalcone does not rely on a single pathway but rather orchestrates a "multi-target" strike against cancer cell viability.

G2/M Phase Arrest via Tubulin Destabilization

FKB functions as a microtubule-destabilizing agent. Unlike taxanes (which stabilize microtubules), FKB inhibits tubulin polymerization.

-

Mechanism: FKB binds to the colchicine-binding site of β-tubulin.

-

Consequence: This disrupts spindle formation during mitosis, triggering the Spindle Assembly Checkpoint (SAC). The cell accumulates Cyclin B1 and CDK1 but cannot proceed to anaphase, leading to mitotic catastrophe.

ROS-Mediated Intrinsic Apoptosis

FKB acts as a pro-oxidant specifically within the tumor microenvironment.

-

Mechanism: It depletes intracellular glutathione (GSH) and elevates Reactive Oxygen Species (ROS) levels.

-

Pathway: High ROS triggers the collapse of the Mitochondrial Membrane Potential (ΔΨm)

Release of Cytochrome c

Autophagy: The Dual-Edged Sword

In certain resistant lines (e.g., p53-mutant cells), FKB induces protective autophagy which, if blocked (e.g., by Chloroquine), significantly enhances apoptosis.

-

Marker: Up-regulation of LC3-II and degradation of p62.

NF-κB Signaling Suppression

FKB blocks the constitutive activation of NF-κB, a key survival signal in many cancers.

-

Direct Target: It inhibits the IκB Kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα. This sequesters the p65 subunit in the cytoplasm, preventing its nuclear translocation and transcription of anti-apoptotic genes (e.g., Bcl-2, Survivin).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the convergent pathways through which 6'-Hydroxy-2',4'-dimethoxychalcone induces cell death.

Figure 1: Multi-target mechanistic action of FKB leading to apoptosis via Tubulin, ROS, and NF-κB pathways.

Part 4: Experimental Framework

Protocol A: Chemical Synthesis (Claisen-Schmidt Condensation)

Rationale: Extraction from Kava is low-yield (approx. 0.015%).[1] Total synthesis ensures high purity (>98%) required for reproducible bioassays.

Reagents:

-

2'-Hydroxy-4',6'-dimethoxyacetophenone (Precursor A)

-

Benzaldehyde (Precursor B)

-

Potassium Hydroxide (KOH)[4]

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5 mmol of 2'-Hydroxy-4',6'-dimethoxyacetophenone in 20 mL of absolute ethanol.

-

Activation: Add 10 mL of 50% (w/v) aqueous KOH solution dropwise while stirring at 0°C (ice bath).

-

Addition: Add 5.5 mmol (1.1 eq) of Benzaldehyde dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Precipitation: Pour the reaction mixture into ice-cold water (100 mL) and acidify to pH 3–4 using 1M HCl. A yellow precipitate will form.[3]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield bright yellow crystals.

-

Validation: Verify structure via ¹H-NMR (Look for trans-olefin protons at δ 7.7–8.0 ppm with J = 15–16 Hz).

Protocol B: In Vitro Cytotoxicity Assessment

Rationale: To determine the IC₅₀ and selectivity index (SI) against cancer vs. normal cells.

Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, PC-3) at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Treat with FKB (dissolved in DMSO, final <0.1%) at concentrations 1–100 µM for 48h.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

-

Calculation: Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm G2/M arrest, a hallmark of FKB activity.

Step-by-Step Methodology:

-

Treatment: Treat cells with IC₅₀ concentration of FKB for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

-

Incubation: Incubate 30 min at 37°C in the dark.

-

Analysis: Analyze 10,000 events on a flow cytometer. Look for accumulation in the G2/M peak compared to control.

Part 5: Quantitative Data Summary

The following table summarizes reported IC₅₀ values, demonstrating the compound's broad-spectrum efficacy and selectivity.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast (Luminal A) | 16.5 ± 1.2 | [1] |

| MDA-MB-231 | Breast (TNBC) | 5.3 ± 0.4 | [1] |

| PC-3 | Prostate (Androgen Indep.) | 16.2 | [2] |

| DU145 | Prostate | 6.4 | [2] |

| HCT116 | Colon | ~15.0 | [3] |

| HUVEC | Normal Endothelial | >50.0 | [1] |

Note: The significantly higher IC₅₀ in HUVEC (normal cells) indicates a favorable therapeutic window.

Part 6: Synthesis Workflow Diagram

Figure 2: Synthetic route for high-purity generation of 6'-Hydroxy-2',4'-dimethoxychalcone.

References

-

Abu, N. et al. (2014). In vitro antitumor activity of flavokawain B in 4T1 breast cancer cells. BMC Complementary and Alternative Medicine. [Link]

-

Tang, Y. et al. (2010). Flavokawain B, a kava chalcone, induces apoptosis in human oral carcinoma cells through disruption of the mitochondrial membrane potential. International Journal of Oncology. [Link]

-

Kuo, Y.F. et al. (2010). Flavokawain B, a novel chalcone from Kava extract, induces apoptosis in colon cancer cells through inhibition of Bcl-2 expression. Molecular Nutrition & Food Research. [Link]

-

Eskander, Z. et al. (2012). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Anti-Cancer Drugs. [Link]

Sources

A Technical Guide to the Natural Sources of 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokavain B)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6'-Hydroxy-2',4'-dimethoxychalcone, more commonly known as Flavokavain B (FKB), is a significant bioactive chalcone that has garnered substantial interest within the scientific community. Its potent biological activities, including demonstrated anticancer and anti-inflammatory properties, position it as a molecule of high interest for pharmacological research and drug development.[1][2][3] The primary and most well-documented natural source of this compound is the root of the Kava plant (Piper methysticum).[2][4] This technical guide provides an in-depth exploration of the natural origins of FKB, focusing on its distribution within Piper methysticum, the biosynthetic pathways responsible for its creation, and the critical methodologies for its extraction, isolation, and quantification. This document is designed to serve as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction to 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokavain B)

Chalcones are a class of open-chain flavonoids that serve as precursors for other flavonoids and are widely distributed in plants.[5] 6'-Hydroxy-2',4'-dimethoxychalcone (FKB) is distinguished by its specific substitution pattern, which is crucial to its biological activity. It is one of three primary flavokavains (A, B, and C) isolated from Kava.[2][4] While present in lower concentrations than the psychoactive kavalactones for which Kava is renowned, FKB's potent bioactivity makes it a compound of significant scientific merit.[2][6][7] Research has highlighted its potential as a chemotherapeutic agent, with studies demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][8] However, it has also been implicated in cases of kava-related hepatotoxicity, particularly in extracts prepared with organic solvents, making rigorous quality control and quantification essential.[9]

Primary Natural Source: Piper methysticum (Kava)

The undisputed primary natural source of FKB is the Kava plant (Piper methysticum G. Forst.), a perennial shrub native to the islands of the South Pacific.[4][8] Traditionally used to prepare a ceremonial beverage with anxiolytic properties, the plant's rhizome and roots are rich in a variety of secondary metabolites.[6][8][10]

Botanical Distribution and Cultivar Variability

The concentration of FKB is not uniform across all Kava plants; it is significantly influenced by the specific cultivar (chemotype) and the part of the plant used.[11][12]

-

Plant Part: FKB is predominantly found in the roots and rhizomes (stumps) of the Kava plant.[2][4]

-

Cultivar (Chemotype): Kava cultivars are broadly categorized, with "noble" cultivars being traditionally preferred for beverage preparation due to their favorable psychoactive effects. Conversely, "two-day" (or "tudei") and "wichmannii" varieties are often considered lower-quality.[13] Crucially, the concentration of FKB is dramatically higher in non-noble varieties. Studies have shown that the ratio of FKB to the principal kavalactones is significantly higher in "two-day" (0.39) and "wichmannii" (0.32) cultivars compared to "noble" (0.09) and "medicinal" (0.10) cultivars.[11][14] This genetic control over flavokavain content is a critical consideration for sourcing raw materials for drug development, where high FKB content may be desirable, or for dietary supplements, where it may need to be limited.[13][14]

Biosynthesis of Flavokavain B

FKB biosynthesis in Piper methysticum originates from the general phenylpropanoid pathway, which is common to all land plants for producing a wide array of secondary metabolites.[15] The pathway bifurcates to produce both kavalactones and flavokavains from common hydroxycinnamoyl-CoA precursors.[15][16]

The key enzymatic step is catalyzed by chalcone synthase (CHS) , a polyketide synthase. CHS facilitates a condensation reaction between a starter molecule, p-coumaroyl-CoA (derived from the amino acid phenylalanine), and three extender units of malonyl-CoA. This reaction forms the characteristic C6-C3-C6 chalcone backbone. Subsequent tailoring enzymes, such as methyltransferases, are responsible for the specific methoxy group additions at the 2' and 4' positions of the A-ring to yield FKB. The emergence of specialized enzymes in the Piper genus is thought to be responsible for the unique chemical profile of Kava.[15]

Caption: Biosynthetic pathway of Flavokavain B in Piper methysticum.

Extraction and Analysis Methodologies

The extraction and quantification of FKB require robust and validated analytical methods. The choice of solvent and technique profoundly impacts the yield and purity of the final extract.[7]

Extraction Protocols

Organic solvents are significantly more efficient at extracting lipophilic compounds like FKB compared to traditional aqueous preparations.[9][13] Acetone has been identified as one of the most effective solvents for maximizing the yield of both kavalactones and flavokavains.[17]

Protocol: Ultrasound-Assisted Extraction (UAE) of FKB

This protocol provides an efficient method for lab-scale extraction from dried Kava root powder.

-

Sample Preparation: Grind dried Kava root into a fine powder (e.g., 40-60 mesh) to maximize surface area for extraction.

-

Extraction: Weigh 10 g of powdered Kava root into a 250 mL Erlenmeyer flask. Add 100 mL of 95% acetone.[17]

-

Sonication: Place the flask in an ultrasonic bath. Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[17][18] Sonication improves solvent penetration and extraction efficiency.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to yield a crude resinous extract.

-

Storage: Store the crude extract at -20°C in a desiccated environment to prevent degradation.

Isolation and Purification

Purification of FKB from the crude extract is typically achieved using chromatographic techniques.

-

Column Chromatography (CC): The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., n-hexane/ethyl acetate or n-hexane/acetone) to separate fractions based on polarity.[9]

-

Preparative HPLC: Fractions enriched with FKB can be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity (>98%).[9]

Caption: General workflow for the extraction and isolation of FKB.

Analytical Quantification

Accurate quantification is essential for quality control and research. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection is the gold standard.[19]

Protocol: UHPLC-UV Quantification of FKB

-

Standard Preparation: Prepare a stock solution of purified FKB standard in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 0.5 to 25 µg/mL).[18][20]

-

Sample Preparation: Accurately weigh the crude extract, dissolve in methanol, and filter through a 0.2 µm syringe filter into an HPLC vial.[18]

-

Chromatographic Conditions: [17][19]

-

Column: C18 reversed-phase column (e.g., Agilent Poroshell or Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm).[19][20]

-

Mobile Phase: A gradient of water with 0.4% formic acid (A) and acetonitrile (B).[17]

-

Gradient Program: A typical gradient might run from ~15% B to 100% B over 12-15 minutes.[17]

-

Flow Rate: 0.4 - 0.9 mL/min.[17]

-

Column Temperature: 60°C to improve peak shape and resolution.[17][19]

-

Detection: Diode-Array Detector (DAD) or UV detector set at 355 nm , the maximum absorption wavelength for flavokavains.[17][20]

-

-

Quantification: Identify the FKB peak by comparing its retention time to the certified standard. Quantify the concentration using the calibration curve generated from the standards. The limit of quantification for FKB is typically low, around 0.3 µg/mL.[19]

Comparative Data Summary

The concentration of FKB varies significantly based on the Kava cultivar and the extraction method employed. This variability is a critical factor for any research or development program.

| Parameter | Noble Cultivars | "Two-Day" / "Wichmannii" Cultivars | Notes |

| Typical FKB Content | ~6.0 mg/g (in acetonic extract)[4][17] | 11.7 - 26.3 mg/g (in acetonic extract)[17] | Non-noble varieties can have over 4 times the FKB content.[13] |

| FKB/Kavalactone Ratio | ~0.09 - 0.13[14][17] | ~0.21 - 0.39[11][14][17] | This ratio is a key marker for differentiating chemotypes. |

| Extraction Solvent | |||

| Water (Traditional) | Low Yield | Low Yield | FKB is lipophilic and has poor water solubility. |

| Ethanol / Acetone | High Yield | Very High Yield | Organic solvents dramatically increase the concentration of FKB in the final extract compared to aqueous methods.[9][13] |

Conclusion and Future Directions

6'-Hydroxy-2',4'-dimethoxychalcone (Flavokavain B) is a compelling natural product primarily sourced from the roots of Piper methysticum. Its concentration is highly dependent on the plant's genetic makeup, with non-noble cultivars presenting as a significantly richer source. The methodologies for its extraction and quantification are well-established, relying on organic solvent extraction and UHPLC-UV analysis. For drug development professionals, the high FKB content in "two-day" cultivars may represent a valuable source material for isolating this potent anticancer agent. Conversely, for the dietary supplement industry, the use of these same cultivars requires stringent quality control to monitor and limit FKB levels due to potential safety concerns. Future research should focus on exploring other potential, lesser-known botanical sources, optimizing green extraction technologies, and further elucidating the pharmacological mechanisms that underpin FKB's potent bioactivity.

References

-

Flavokavain B - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Pluskal, T., Weng, J. K., & Li, F. (2019). The biosynthetic origin of psychoactive kavalactones in kava. Nature Plants, 5(8), 867–878. [Link]

-

Lebot, V., Do, T. K. T., & Legendre, L. (2014). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Food Chemistry, 151, 554–560. [Link]

-

Liu, Y., Jin, Y., & Li, F. S. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Molecules, 24(7), 1293. [Link]

-

Meissner, O., & Häberlein, H. (2005). HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst. Journal of Chromatography B, 826(1-2), 46–49. [Link]

-

Lebot, V., Simeoni, P., & Levesque, J. (2019). Kavalactones and Flavokavins Profiles Contribute to Quality Assessment of Kava (Piper methysticum G. Forst.), the Traditional Beverage of the Pacific. Molecules, 24(9), 1734. [Link]

-

Zhou, P., Li, X., & Jeong, Y. J. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. The FASEB Journal, 24(11), 4722–4732. [Link]

-

HORIBA. (n.d.). Quantitative Chemometric Modeling of Kavalactones and Flavokavains in Kava Root with A-TEEM™ Fluorescence Spectroscopy. Retrieved February 12, 2026, from [Link]

-

Pluskal, T., Weng, J. K., & Li, F. (2018). The biosynthetic origin of psychoactive kavalactones in kava. bioRxiv. [Link]

-

Tice, R. R., & Singer, G. M. (2014). Measuring the Chemical and Cytotoxic Variability of Commercially Available Kava (Piper methysticum G. Forster). PLOS ONE, 9(11), e111572. [Link]

-

Lebot, V., Do, T. K. T., & Legendre, L. (2013). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Static1.Squarespace. [Link]

-

Ramirez, A., Garcia-Castillo, V., & Cardona-G, G. P. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 28(23), 7793. [Link]

-

Bian, T., & Zheng, C. (2022). Biosynthetic pathways of kavalactones and flavokavains. ResearchGate. [Link]

-

Johnson, R., La-Beck, N. M., & Mao, J. (2022). Flavokavains A- and B-Free Kava Enhances Resilience against the Adverse Health Effects of Tobacco Smoke in Mice. Journal of Medicinal Chemistry, 65(20), 13866–13877. [Link]

-

Pinner, D. D., Gristock, R. A., & Jacobs, A. T. (2016). Flavokavains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharmaceutical Biology, 54(11), 2496–2503. [Link]

-

Abu, N., & Ho, W. Y. (2013). The flavokawains: uprising medicinal chalcones. Cancer Cell International, 13(1), 102. [Link]

-

Xuan, T. D., & Khanh, T. D. (2018). Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root. Molecules, 23(8), 1933. [Link]

-

Iancu, M., & Vlase, L. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. [Link]

- Martin, T., & Rienossl, G. (1994). U.S. Patent No. 5,296,224. Washington, DC: U.S.

-

Pittler, M. H., & Ernst, E. (2003). Piper methysticum (kava kava). Alternative Medicine Review, 8(4), 439–441. [Link]

-

The Good Scents Company. (n.d.). piper methysticum extract. Retrieved February 12, 2026, from [Link]

-

Kim, H. J., & Hyun, C. G. (2022). Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells. Molecules, 27(13), 4059. [Link]

-

Carmona-Gutierrez, D., & Madeo, F. (2019). The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species. Nature Communications, 10(1), 651. [Link]

-

Hossain, M. K., & Islam, M. S. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmacognosy and Phytochemistry, 10(1), 10-14. [Link]

-

Palleapati, K. K., & Kancharlapalli, V. R. (2021). Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry, 14(1), 102901. [Link]

-

American Botanical Council. (n.d.). Piper methysticum: Analytical Chemistry. Retrieved February 12, 2026, from [Link]

-

Head, K. A. (1998). Kava Piper Methysticum Plant Benefits. Alternative Medicine Review, 3(6), 458-460. [Link]

-

Kim, H. J., & Hyun, C. G. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. Cosmetics, 10(3), 89. [Link]

-

Hofer, S. J., & Madeo, F. (2019). 4,4'-Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects. Autophagy, 15(8), 1474-1476. [Link]

Sources

- 1. Flavokavain B - Wikipedia [en.wikipedia.org]

- 2. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Piper methysticum (kava kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biosynthetic origin of psychoactive kavalactones in kava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavokavains A- and B-Free Kava Enhances Resilience against the Adverse Health Effects of Tobacco Smoke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]

- 19. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thieme-connect.com [thieme-connect.com]

Flavokawain B: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Flavokawain B, identified by the CAS number 1775-97-9, is a naturally occurring chalcone that has garnered significant interest within the scientific community.[1] Initially isolated from the roots of the kava plant (Piper methysticum), this compound is a secondary metabolite with a range of biological activities.[1][2] This guide provides an in-depth exploration of Flavokawain B, from its fundamental physicochemical properties to its complex pharmacological actions and its potential as a therapeutic agent. For drug development professionals and researchers, understanding the multifaceted nature of Flavokawain B is crucial for harnessing its potential while mitigating its risks.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. Flavokawain B is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 1775-97-9 | [3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C17H16O4 | [3][4][5][6][7][11][12][13] |

| Molecular Weight | 284.31 g/mol | [3][4][11][12][13] |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | [5][11] |

| Synonyms | Flavokavain B, Flavokavin B, 2'-Hydroxy-4',6'-dimethoxychalcone, Persicochalcone | [5][11][13] |

| Appearance | Pale yellow to orange powder | [1][5][9] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | [1][2][5][6][10] |

Pharmacology and Mechanism of Action

Flavokawain B exhibits a dual character in its pharmacological profile, presenting both therapeutic potential and toxicological concerns. Its primary activities are centered around its anti-cancer and anti-inflammatory properties, with a notable risk of hepatotoxicity.

Anticancer Activity

Flavokawain B has demonstrated potent pro-apoptotic activity in various cancer cell lines.[1][6] It is particularly effective against androgen receptor-negative, hormone-refractory prostate cancer cells.[1][6] The compound's mechanism of action involves the induction of apoptosis through the upregulation of the pro-apoptotic protein Bim.[1][6] Furthermore, Flavokawain B can induce cell cycle arrest, further contributing to its anti-cancer effects.[6] In vivo studies have corroborated these findings, showing that Flavokawain B can inhibit the growth of tumor xenografts in mice.[1][6]

The signaling pathways implicated in Flavokawain B's anticancer effects are complex and involve the modulation of key cellular processes.

Sources

- 1. 4',6'-DIMETHOXY-2'-HYDROXYCHALCONE | 1775-97-9 [chemicalbook.com]

- 2. Flavokawain B | CAS:1775-97-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. 1775-97-9 | Flavokawain B [albtechnology.com]

- 4. Flavokawain B | CAS 1775-97-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. biocrick.com [biocrick.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Flavokawain B Datasheet DC Chemicals [dcchemicals.com]

- 9. FLAVOKAVAIN B [standards.chromadex.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Flavokawain B | C17H16O4 | CID 5356121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one [webbook.nist.gov]

- 13. Flavokawain B - PhyProof Reference Substances [phyproof.phytolab.com]

Pharmacokinetics of Flavokawain B: Bioavailability Barriers and Analytical Protocols

Executive Summary

Flavokawain B (FKB) is a chalcone derivative isolated from Piper methysticum (Kava) demonstrating potent anti-tumor activity, particularly against proteasome-resistant malignancies and synovial sarcomas.[1] Despite its therapeutic promise, FKB presents a challenging pharmacokinetic (PK) profile characterized by extreme lipophilicity (LogP ~4.2) , poor aqueous solubility , and low oral bioavailability (<2%) .

This technical guide analyzes the absorption, distribution, metabolism, and excretion (ADME) of FKB.[2] It provides a validated LC-MS/MS quantification protocol and examines the metabolic bottlenecks—specifically CYP-mediated clearance and structural cyclization—that researchers must overcome to transition FKB from a preclinical candidate to a viable therapeutic.

Physicochemical Profile & Stability

Understanding the fundamental chemistry of FKB is a prerequisite for accurate PK modeling. The chalcone structure (1,3-diphenyl-2-propen-1-one) is inherently unstable in physiological fluids, prone to cyclization into its corresponding flavanone.

Table 1: Key Physicochemical Properties

| Parameter | Value | Implication for PK |

| Molecular Formula | C₁₇H₁₆O₄ | Low molecular weight facilitates membrane permeation. |

| Molecular Weight | 284.31 g/mol | Ideal for passive diffusion. |

| LogP (Lipophilicity) | ~4.2 | High membrane permeability but poor solubility; extensive protein binding. |

| Aqueous Solubility | ~17.6 mg/L | Rate-limiting step for oral absorption (Class II/IV BCS). |

| pKa | Non-ionizable (neutral) | Absorption is independent of GI pH. |

| Stability | Cyclizes to 5,7-dimethoxyflavanone | False-negative efficacy data if not stabilized during analysis. |

Analytical Methodology: UPLC-MS/MS Quantification

To accurately define PK parameters, specific quantification in plasma is required. The following protocol is adapted from validated methodologies (e.g., Yang et al.) using Myrislignan as an Internal Standard (IS).[3]

Instrumentation & Conditions

-

System: UPLC coupled with Triple Quadrupole MS (e.g., Agilent 6460 or AB Sciex QTRAP).

-

Column: Agilent XDB-C18 (2.1 × 100 mm, 1.8 µm) or equivalent.[4][5]

-

Mobile Phase:

-

Gradient: 0-5 min linear gradient (Adjust B% from 40% to 90%).

-

Flow Rate: 0.5 mL/min.

Sample Preparation (Protein Precipitation)[3][5]

-

Aliquot: Transfer 50 µL of rat/mouse plasma into a centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard (Myrislignan, 500 ng/mL).

-

Precipitation: Add 150 µL of Acetonitrile to precipitate proteins.

-

Vortex: Mix vigorously for 60 seconds.

-

Centrifugation: Spin at 12,000 rpm for 10 minutes at 4°C.

-

Injection: Inject 5 µL of the supernatant into the UPLC-MS/MS.

MS/MS Transitions

| Compound | Precursor Ion ( | Product Ion ( | Mode |

| Flavokawain B | 285.1 | 181.0 / 91.1 | Positive ESI |

| Myrislignan (IS) | 373.2 | 262.1 | Positive ESI |

Pharmacokinetic Profile: Absorption & Bioavailability

The core limitation of FKB is its route-dependent bioavailability. While intraperitoneal (IP) administration yields moderate exposure, oral dosing is severely hampered by first-pass metabolism and solubility limits.

Comparative Bioavailability Data (Murine Model)

Data synthesized from comparative PK studies in ICR mice.

| Parameter | Intravenous (IV) 20 mg/kg | Intraperitoneal (IP) 20 mg/kg | Oral (IG) 200 mg/kg |

| Tmax (h) | - | 0.083 (5 min) | 0.083 (5 min) |

| Cmax (ng/mL) | High (Bolus) | ~1500 - 2000 | ~50 - 100 |

| AUC (h*ng/mL) | Reference | Moderate | Low |

| Absolute Bioavailability (F) | 100% | ~53.29% | ~1.38% |

Critical Insight: The Tmax of ~5 minutes across non-IV routes indicates rapid absorption . However, the massive drop in bioavailability (F) from IP (53%) to Oral (1.38%) despite a 10-fold dose increase suggests extensive presystemic elimination (first-pass effect) rather than just absorption failure.

Metabolism & Elimination Mechanisms

FKB undergoes extensive Phase I and Phase II metabolism. The liver is the primary site of clearance, which explains the hepatotoxicity observed at high doses (glutathione depletion).

Metabolic Pathways

-

Demethylation: Mediated primarily by CYP3A2 (in rats, orthologous to human CYP3A4), converting FKB to Cardamonin.

-

Hydroxylation: Mediated by CYP2C6/CYP1A2, converting FKB to Flavokawain C.

-

Cyclization (Non-enzymatic/Enzymatic): Conversion to 5,7-dimethoxyflavanone. This is critical because the flavanone lacks the potent anti-tumor activity of the open-ring chalcone.

-

Glucuronidation: Phase II conjugation facilitates renal excretion.

Visualization: FKB Metabolic Fate

Figure 1: Primary metabolic pathways of Flavokawain B. Note the deactivation pathway via cyclization.[1]

Protocol: Standardized PK Study Workflow

For researchers establishing an FKB pipeline, the following workflow ensures data integrity and minimizes stability-related errors.

Visualization: Experimental Workflow

Figure 2: Step-by-step pharmacokinetic study workflow for Flavokawain B.

Step-by-Step Protocol

-

Formulation: Dissolve FKB in a vehicle of 5% DMSO + 5% Tween 80 + 90% Saline. Note: Avoid pure aqueous vehicles due to precipitation.

-

Dosing:

-

Group A (IV): 20 mg/kg via tail vein.

-

Group B (Oral): 200 mg/kg via oral gavage.

-

-

Sampling: Collect blood (retro-orbital or tail nick) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h.

-

Stabilization: Immediately centrifuge at 4°C. Store plasma at -80°C. Crucial: Process samples within 1 week to prevent cyclization.

-

Data Analysis: Use Non-Compartmental Analysis (NCA) to determine AUC, T1/2, Cmax, and Clearance (CL).

Safety & Toxicity Considerations

While FKB is a potent anti-cancer agent, its PK profile is linked to hepatotoxicity.[1][6]

-

Mechanism: FKB acts as a Michael acceptor, depleting cellular Glutathione (GSH).

-

Toxicity Threshold: In mice, oral doses >25 mg/kg/day for 7 days showed liver damage markers.[7]

-

Monitoring: PK studies must monitor liver enzymes (ALT/AST) alongside plasma concentration to distinguish therapeutic efficacy from toxicity.

References

-

Yang, X., Zan, T., Yan, H., & Liu, B. (2018). UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats. Biomedical Chromatography, 33(2), e4391.[4]

-

Li, X., et al. (2023). Establishment of HPLC-MS/MS quantitative analysis method and pharmacokinetic characteristics of Flavokawain B of plasma in mice.[8] Chinese Journal of Comparative Medicine.

-

Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways.[1][6] The FASEB Journal, 24(12), 4722-4732.[1][6]

-

Abu, N., et al. (2013). The flavokawains: uprising medicinal chalcones.

-

Tang, Y., et al. (2016). Flavokawain A inhibits Cytochrome P450 in in vitro metabolic and inhibitory investigations. Journal of Ethnopharmacology, 193, 618-625. (Contextual reference for CYP isoforms in Kava chalcones).

Sources

- 1. Flavokavain B - Wikipedia [en.wikipedia.org]

- 2. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of HPLC-MS / MS quantitative analysis method and pharmacokinetic characteristics of Flavokawain B of plasma in mice [zgsydw.alljournal.ac.cn]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Isolation of Flavokawain B from Piper methysticum

For: Researchers, scientists, and drug development professionals.

Abstract

Flavokawain B, a prominent chalcone found in the roots of Piper methysticum (kava), has garnered significant scientific interest due to its diverse biological activities, including potential anti-cancer and anti-inflammatory properties[1][2]. This document provides a detailed, research-grade protocol for the efficient isolation and purification of Flavokawain B. The methodology presented herein is a synthesis of established extraction and chromatographic techniques, designed to yield a high-purity compound suitable for downstream applications in drug discovery and pharmacological research. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the isolation process.

Introduction: The Significance of Flavokawain B

Piper methysticum, commonly known as kava, has a long history of traditional use in Pacific Island cultures as a ceremonial and social beverage prized for its relaxing effects[3][4]. The plant's rhizome is rich in a class of compounds called kavalactones, which are primarily responsible for its anxiolytic properties[5]. Alongside these kavalactones, the kava root also contains a variety of other bioactive molecules, including the chalcones Flavokawain A, B, and C.[1][6]

Flavokawain B, in particular, has emerged as a molecule of interest for its potent biological activities. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines and its potential as a chemotherapeutic agent[2][7]. However, there are also reports suggesting a potential for hepatotoxicity, making the availability of pure Flavokawain B crucial for further toxicological and pharmacological investigations[7][8]. This protocol provides a robust method for isolating Flavokawain B, enabling researchers to conduct further studies with a well-characterized compound.

Physicochemical Properties of Flavokawain B

A thorough understanding of Flavokawain B's physicochemical properties is fundamental to designing an effective isolation strategy. These properties dictate the choice of solvents for extraction and the parameters for chromatographic separation.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [9] |

| Molar Mass | 284.31 g/mol | [7][9] |

| Appearance | Crystalline solid | [10] |

| Melting Point | 91 °C | [9] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[10][11] Poorly soluble in water (est. 17.57 mg/L at 25°C).[12] | [10][11][12] |

| UV/Vis. λmax | 339 nm | [10] |

Overall Workflow for Flavokawain B Isolation

The isolation of Flavokawain B from Piper methysticum can be systematically approached in three main stages: extraction, purification, and characterization. The following diagram illustrates the overall workflow.

Caption: Workflow for Flavokawain B Isolation.

Detailed Protocol

Materials and Reagents

-

Plant Material: Dried and powdered rhizomes of Piper methysticum.

-

Solvents (HPLC or ACS grade): Acetone, Hexane, Ethyl Acetate, Methanol, Acetonitrile, Water (deionized or Milli-Q).

-

Stationary Phase: Silica gel (for column chromatography, 60 Å, 70-230 mesh).

-

Analytical Standards: Flavokawain B (if available for comparison).

-

Filtration: Filter paper (Whatman No. 1 or equivalent), 0.45 µm syringe filters.

-

Glassware: Beakers, Erlenmeyer flasks, graduated cylinders, round-bottom flasks.

-

Equipment: Rotary evaporator, ultrasonic bath, column for chromatography, fraction collector, preparative HPLC system, analytical HPLC system, vortex mixer.

Safety Precautions

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]

-

Piper methysticum extracts may cause skin sensitization in some individuals. Avoid direct contact.

-

Flavokawain B is suspected of causing liver damage through prolonged or repeated exposure.[13] Handle the purified compound with care.

Step-by-Step Methodology

The choice of extraction solvent is critical for maximizing the yield of Flavokawain B. Acetone has been shown to be a highly effective solvent for extracting flavokawains from Piper methysticum.[14][15][16]

-

Maceration and Sonication:

-

Weigh 100 g of dried, powdered Piper methysticum root and place it in a 1 L Erlenmeyer flask.

-

Add 500 mL of acetone to the flask.

-

Seal the flask and place it in an ultrasonic bath for 1 hour at room temperature. Sonication enhances extraction efficiency by disrupting cell walls.[15]

-

After sonication, allow the mixture to macerate for an additional 24 hours at room temperature with occasional stirring.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to remove the solid plant material.

-

Wash the residue with an additional 100 mL of acetone to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.

-

Column chromatography is employed for the initial separation of Flavokawain B from other compounds in the crude extract based on polarity.

-

Column Packing:

-

Prepare a slurry of 200 g of silica gel in hexane.

-

Pour the slurry into a glass column (e.g., 5 cm diameter x 50 cm length) and allow the silica to settle, ensuring a uniform packing.

-

Drain the excess hexane until the solvent level is just above the silica bed.

-

-

Sample Loading and Elution:

-

Dissolve the crude acetone extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

-

Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully layer the dried, extract-adsorbed silica onto the top of the prepared column.

-

Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (8:2)[17]

-

Hexane:Ethyl Acetate (7:3)

-

Hexane:Ethyl Acetate (1:1)

-

Ethyl Acetate (100%)

-

-

Collect fractions (e.g., 20 mL each) and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC. Flavokawain B is expected to elute in the fractions with intermediate polarity.

-

For obtaining high-purity Flavokawain B, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[18][19][20]

-

Method Development:

-

Combine the fractions from column chromatography that are enriched with Flavokawain B.

-

Develop an analytical HPLC method to determine the optimal mobile phase for separation. A C18 column is commonly used for the separation of flavokawains.[21][22] A typical mobile phase could consist of a gradient of acetonitrile and water.

-

The analytical method can then be scaled up for preparative HPLC.

-

-

Preparative HPLC Protocol:

-

Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A starting point could be:

-

0-5 min: 30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-100% B

-

30-35 min: 100% B

-

-

Flow Rate: Adjust based on the column dimensions (e.g., 15-20 mL/min).

-

Detection: UV at 339 nm.[10]

-

Injection: Dissolve the enriched fraction in a minimal amount of the initial mobile phase and inject onto the column.

-

Collect the peak corresponding to the retention time of Flavokawain B.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction using a rotary evaporator.

-

The resulting solid can be further dried under a high vacuum to remove any residual solvent.

-

Characterization and Purity Assessment

The identity and purity of the isolated Flavokawain B should be confirmed using standard analytical techniques:

-

Analytical HPLC: To determine the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the isolated compound (284.31 g/mol ).

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural elucidation and confirmation.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation of Flavokawain B from the roots of Piper methysticum. By following this guide, researchers can obtain a high-purity sample of this bioactive chalcone, enabling further investigation into its pharmacological and toxicological properties. The emphasis on the rationale behind each step is intended to empower researchers to adapt and troubleshoot the protocol as needed for their specific laboratory settings and research goals.

References

-

The Good Scents Company. (n.d.). flavokawain B, 1775-97-9. Retrieved from [Link]

-

Gaia Herbs. (n.d.). Kava (Piper methysticum): Effects, Uses, and Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Flavokawain B. PubChem. Retrieved from [Link]

- Tahir, M., & Ismail, N. (2013). The flavokawains: uprising medicinal chalcones. DARU Journal of Pharmaceutical Sciences, 21(1), 74.

-

Reddit. (2021, January 12). Kava extraction solvents & efficiency. r/Kava. Retrieved from [Link]

- Lebot, V., Do, T. K. T., & Legendre, L. (2019). Kavalactones and Flavokavins Profiles Contribute to Quality Assessment of Kava (Piper methysticum G. Forst.), the Traditional Beverage of the Pacific. Molecules, 24(9), 1750.

- Li, X., Qu, W., & Sit, F. (2019). A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava). Molecules, 24(7), 1297.

- Google Patents. (n.d.). US5296224A - Kava-kava extract, process for the production thereof and use thereof.

-

Wikipedia. (n.d.). Flavokavain B. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst. Retrieved from [Link]

-

PubMed. (n.d.). Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper Methysticum (Kava). Retrieved from [Link]

- Guo, L., Liu, X., & Li, M. (2013). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Molecular Cancer, 12, 55.

-

ResearchGate. (n.d.). A summary of the properties of all three Flavokawains based on the findings of Dharmaratne et al.,[23]. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous determination of both kavalactone and flavokawain constituents by different single‐marker methods in kava. Retrieved from [Link]

- National Center for Biotechnology Information. (2016). Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharmaceutical Biology, 54(1), 123-132.

-

Squarespace. (n.d.). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Retrieved from [Link]

-

PubMed. (n.d.). Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC). Retrieved from [Link]

- PubMed. (2016). Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharmaceutical Biology, 54(1), 123-132.

-

Springer. (n.d.). Cyclization of flavokawain B reduces its activity against human colon cancer cells. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions. Journal of Biological Engineering, 18(1), 12.

-

ResearchGate. (n.d.). Efficacy of extracting solvents to chemical compounds of kava (Piper methysticum) root. Retrieved from [Link]

-

Auctores Online. (n.d.). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

- Google Patents. (n.d.). US6541044B1 - Kava-kava root composition and associated methods.

- PubMed. (2008). Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots.

-

News-Medical.net. (n.d.). How Safe is Kava? Risks and Realities. Retrieved from [Link]

- National Institutes of Health. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. The FASEB Journal, 24(11), 4722-4732.

- MDPI. (2018). Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root. Molecules, 23(7), 1729.

- Google Patents. (n.d.). WO1992004036A1 - Kava extract, method of preparing the extract, and its use.

-

Waters. (n.d.). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Retrieved from [Link]

-

Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]

- National Center for Biotechnology Information. (2013). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

-

ScienceDirect. (n.d.). Safety review of kava (Piper methysticum) by the Natural Standard Research Collaboration. Retrieved from [Link]

-

WebMD. (n.d.). Kava: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Springer. (n.d.). Isolation by Preparative High-Performance Liquid Chromatography. Retrieved from [Link]

-

Food Standards Australia New Zealand. (2021). Kava (Piper methysticum) beverage for traditional and recreational use Executive summary. Retrieved from [Link]

Sources

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kavahana.com [kavahana.com]

- 4. researchgate.net [researchgate.net]

- 5. Kava: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. foodstandards.gov.au [foodstandards.gov.au]

- 7. Flavokavain B - Wikipedia [en.wikipedia.org]

- 8. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavokawain B | C17H16O4 | CID 5356121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. flavokawain B, 1775-97-9 [thegoodscentscompany.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. reddit.com [reddit.com]

- 15. mdpi.com [mdpi.com]

- 16. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lcms.cz [lcms.cz]

- 19. Aralyse - Preparative HPLC [aralyse.tech]

- 20. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 21. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Technical Application Note: Solubilization and Cellular Application of 6'-Hydroxy-2',4'-dimethoxychalcone

Introduction & Compound Profile

6'-Hydroxy-2',4'-dimethoxychalcone (often chemically synonymous with Flavokawain B ) is a naturally occurring chalcone belonging to the kavalactone family. It exhibits potent anti-inflammatory and anti-cancer properties, specifically through the induction of oxidative stress (ROS), G2/M cell cycle arrest, and inhibition of the NF-κB signaling pathway.

However, its high lipophilicity presents a significant challenge in cell culture applications. Improper solubilization often leads to "crash-out" (micro-precipitation) upon contact with aqueous culture media, resulting in inconsistent dosing, false-negative toxicity data, and physical stress to cell monolayers. This guide provides a standardized workflow to ensure solubility, stability, and bioavailability.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data | Notes |

| Common Name | Flavokawain B | Also: 2'-Hydroxy-4',6'-dimethoxychalcone |

| Molecular Formula | ||

| Molecular Weight | 284.31 g/mol | |

| CAS Number | 1775-97-9 | |

| Solubility (DMSO) | ~40–65 mg/mL | Approx. 140–230 mM |

| Solubility (Ethanol) | ~10 mg/mL | Significantly lower than DMSO |

| Solubility (Water) | Insoluble | Critical: Precipitates immediately |

| Stock Stability | 6 months at -80°C | Hygroscopic; protect from moisture |

Protocol: Stock Solution Preparation

Objective: Create a high-concentration, sterile master stock solution (typically 50 mM) suitable for long-term storage.

Reagents & Equipment[4][6][9][10]

-

Compound: 6'-Hydroxy-2',4'-dimethoxychalcone (Solid powder).

-

Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%, Anhydrous).

-

Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

-

Filtration: 0.22 µm PTFE syringe filter (Nylon or PES may dissolve in DMSO).

Step-by-Step Methodology

-

Calculations: Determine the mass required for a 50 mM stock.

-

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000

-

Example: To make 1 mL of 50 mM stock:

mg.

-

-

Weighing: Weigh the powder into a sterile amber glass vial. Do not weigh inside a plastic microtube, as static can disperse the light powder.

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Critical Step: Vortex vigorously for 30–60 seconds. If crystals persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear and yellow/orange.

-

-

Sterilization (Optional but Recommended): Filter the DMSO solution through a 0.22 µm PTFE filter into a fresh sterile vial.

-

Note: Do not use cellulose acetate filters (DMSO degrades them).

-

-

Aliquoting & Storage:

-

Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -80°C (stable for >6 months) or -20°C (stable for ~1 month).

-

Caution: DMSO is hygroscopic.[1] Ensure caps are tight to prevent water absorption, which causes compound precipitation inside the frozen vial.

-

Protocol: In Vitro Dosing (Avoiding Precipitation)

Objective: Dilute the hydrophobic stock into aqueous media without precipitating the compound.

The "Crash-Out" Risk: Direct addition of high-concentration DMSO stock (e.g., 50 mM) to media can cause immediate local precipitation before the compound disperses.

The "Intermediate Dilution" Method

-

Thaw Stock: Thaw the DMSO aliquot at 37°C until completely liquid. Vortex to ensure homogeneity.

-

Prepare Intermediate (100x):

-

Dilute the 50 mM Master Stock into a secondary solvent tube (e.g., sterile PBS or Media) only if the concentration is low enough, OR perform a serial dilution in DMSO first.

-

Best Practice: Dilute the 50 mM Master Stock down to a 1000x Working Stock in DMSO (e.g., if final target is 10 µM, make a 10 mM DMSO working stock).

-

-

Final Dosing:

-

Add the 1000x DMSO working stock to the pre-warmed cell culture media while vortexing the media or swirling the flask rapidly.

-

Final DMSO Concentration: Ensure the final DMSO content is ≤ 0.1% (v/v) .

-

Example: To treat 10 mL of media at 10 µM: Add 10 µL of 10 mM DMSO stock.

-

-

Visual QC: Inspect the media under an inverted microscope (20x or 40x).

-

Pass: Media is clear.

-

Fail: Dark, needle-like crystals or amorphous debris are visible. If this occurs, lower the concentration or use a step-down dilution with serum-free media first.

-

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for preparing and dosing 6'-Hydroxy-2',4'-dimethoxychalcone.

Biological Mechanism & Context[1][3][4][6][11][12][13][14][15]

Understanding the signaling pathways is crucial for experimental design. 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B) acts primarily as a pro-oxidant in cancer cells, triggering the intrinsic apoptotic pathway.

Key Signaling Events:

-

ROS Generation: The compound induces rapid accumulation of Reactive Oxygen Species (ROS), depleting intracellular Glutathione (GSH).

-

GADD153 Activation: ROS stress upregulates GADD153 (CHOP), a marker of ER stress.

-

Mitochondrial Collapse: Upregulation of pro-apoptotic Bax and Puma , coupled with downregulation of Bcl-2 , leads to loss of mitochondrial membrane potential (

) and Cytochrome c release. -

NF-κB Suppression: It inhibits the translocation of p65/NF-κB to the nucleus, preventing the transcription of survival factors like Survivin and XIAP .

Pathway Diagram

Figure 2: Mechanistic pathway showing ROS-mediated apoptosis and NF-κB inhibition.

References

-

Kuo, Y. F., et al. (2010). Flavokawain B, a novel chalcone from Alpinia pricei Hayata with potent apoptotic activity: Involvement of ROS and GADD153 upstream of mitochondria-dependent apoptosis in HCT116 cells.[2] Free Radical Biology and Medicine.[2] [Link]

-

Tang, Y., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. FASEB Journal.[3][4] [Link]

-

Ji, B. C., et al. (2013). Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis. Molecular Cancer. [Link]

Sources

- 1. selleck.co.jp [selleck.co.jp]

- 2. Flavokawain B, a novel chalcone from Alpinia pricei Hayata with potent apoptotic activity: Involvement of ROS and GADD153 upstream of mitochondria-dependent apoptosis in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

In Vitro Cytotoxicity Assay Protocols for Flavokawain B: A Comprehensive Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing and executing in vitro cytotoxicity assays for Flavokawain B (FKB), a promising natural chalcone derived from the kava plant (Piper methysticum). This guide moves beyond simple procedural lists to offer a deeper understanding of the rationale behind protocol choices, ensuring the generation of robust and reliable data.

Introduction: The Cytotoxic Potential of Flavokawain B

Flavokawain B has garnered significant attention in oncological research for its demonstrated anti-tumor properties across a range of cancer cell lines.[1][2][3] It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase, in various cancer models, including breast cancer, osteosarcoma, and melanoma.[4][5][6] Mechanistically, FKB's cytotoxic effects are often linked to the induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5][7][8] This involves the activation of caspases, modulation of Bcl-2 family proteins, and upregulation of death receptors.[4][5][7] Given its therapeutic potential, rigorous and well-controlled in vitro cytotoxicity screening is the foundational step in its preclinical evaluation.

Foundational Knowledge: Understanding the "Why" Behind the "How"

Before delving into specific protocols, it is crucial to grasp the principles that underpin the selection of assays and experimental parameters. The choice of cytotoxicity assay depends on the specific cellular event being measured. For a comprehensive assessment of FKB's effects, a multi-assay approach is recommended, targeting different hallmarks of cell death.

Key Considerations for Assay Selection:

-

Mechanism of Action: Since FKB is known to induce apoptosis, assays that specifically detect apoptotic markers are essential.[4][5]

-

Cell Membrane Integrity: Assays that measure the leakage of intracellular components are valuable for detecting necrosis or late-stage apoptosis.

-

Metabolic Activity: Assays that quantify metabolic function provide an overall measure of cell viability and proliferation.

Data Presentation: Quantifying the Cytotoxic Potency of Flavokawain B

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes reported IC50 values for FKB across various human cancer cell lines, showcasing its differential potency.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |

| MDA-MB-231 | Breast Cancer | 12.3 | 72 | MTT | [6] |

| MCF-7 | Breast Cancer | 33.8 | 72 | MTT | [6] |

| SNU-478 | Cholangiocarcinoma | 69.4 | 72 | MTT | [2] |

| 143B | Osteosarcoma | Not specified | 72 | Not Specified | [4] |

| Saos-2 | Osteosarcoma | Not specified | 72 | Not Specified | [4] |

| A375 | Melanoma | 7.6 (µg/mL) | 24 | MTT | [9] |

| A2058 | Melanoma | 10.8 (µg/mL) | 24 | MTT | [9] |

| HSC-3 | Oral Carcinoma | 4.4 - 35.2 | 24 | Not Specified | [10] |

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and the specific assay methodology employed.

Experimental Workflows and Core Protocols

This section details the step-by-step methodologies for three fundamental in vitro assays to characterize the cytotoxic effects of Flavokawain B.

Workflow for Assessing FKB Cytotoxicity

The following diagram illustrates a logical workflow for a comprehensive in vitro evaluation of Flavokawain B.

Caption: A streamlined workflow for the in vitro cytotoxic evaluation of Flavokawain B.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Flavokawain B in culture medium. Remove the seeding medium from the wells and add 100 µL of the FKB dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[13]

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Following incubation, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.[14]

Principle: The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for the desired duration.

-

Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15][16]

-